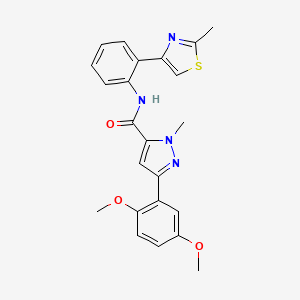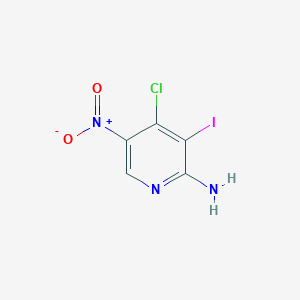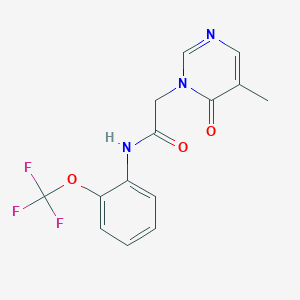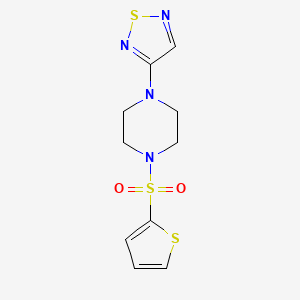
3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C23H22N4O3S and its molecular weight is 434.51. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-5-carboxamide”:
Pain Management
The compound is being investigated for its potential in pain management. Its ability to inhibit certain enzymes and receptors involved in pain pathways makes it a promising candidate for developing new analgesics. Studies are focusing on its effectiveness in reducing acute and chronic pain, as well as its potential side effects compared to existing pain medications .
Agricultural Applications
In agriculture, this compound is being studied for its potential as a pesticide or herbicide. Its chemical properties allow it to target specific pests or weeds without harming crops. Researchers are examining its environmental impact, effectiveness in various climates, and potential resistance development in target species .
Neuroprotective Agents
The compound is also being explored for its neuroprotective properties. It may help protect neurons from damage caused by oxidative stress, inflammation, and other neurotoxic factors. This makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antimicrobial Activity
Research is being conducted to evaluate the antimicrobial properties of this compound. Its ability to inhibit the growth of bacteria, fungi, and viruses could lead to the development of new antimicrobial agents. Studies are focusing on its spectrum of activity, mechanisms of action, and potential for resistance development.
Cancer Therapy
The compound’s potential in cancer therapy is being extensively studied. Its ability to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the efficacy of existing chemotherapy drugs makes it a promising candidate for cancer treatment. Researchers are investigating its effects on different types of cancer and its mechanisms of action .
Anti-inflammatory Agents
This compound is being researched for its anti-inflammatory properties. It may help reduce inflammation by inhibiting specific pathways involved in the inflammatory response. This makes it a potential candidate for treating inflammatory diseases such as arthritis, inflammatory bowel disease, and asthma .
Biochemical Research
In biochemical research, the compound is used as a tool to study various biological processes. Its interactions with proteins, enzymes, and other biomolecules provide insights into their functions and mechanisms. This can lead to the discovery of new therapeutic targets and the development of novel drugs.
特性
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-14-24-20(13-31-14)16-7-5-6-8-18(16)25-23(28)21-12-19(26-27(21)2)17-11-15(29-3)9-10-22(17)30-4/h5-13H,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPOYCNCJYVBDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC(=NN3C)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2611153.png)

![4-methyl-6-methylsulfanyl-N-[3-(1-phenylethoxy)propyl]-2-thiophen-2-ylpyrimidine-5-carboxamide](/img/structure/B2611156.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2611158.png)
![2-[(1-Methylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B2611159.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6Ar,6bS,8R,8aR,12aS,14bR)-8a-carboxy-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2611160.png)



![1-(4-bromophenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2611165.png)
![1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E)-2-(phenylamino)ethenyl]-3H-indol-1-ium-5-sulfonate](/img/structure/B2611169.png)


![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2611173.png)